Cas no 2171904-02-0 (3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid)

3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid
- 2171904-02-0
- 3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid
- EN300-1485544
-
- Inchi: 1S/C28H34N2O5/c1-19(15-26(32)33)30-25(31)16-28(13-7-2-8-14-28)18-29-27(34)35-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,19,24H,2,7-8,13-18H2,1H3,(H,29,34)(H,30,31)(H,32,33)
- InChI Key: OMUKWCPRQAAYDD-UHFFFAOYSA-N
- SMILES: O=C(CC1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCCCC1)NC(C)CC(=O)O
Computed Properties
- Exact Mass: 478.24677219g/mol
- Monoisotopic Mass: 478.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 728
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 4.5
3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1485544-5000mg |
3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid |
2171904-02-0 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1485544-10000mg |
3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid |
2171904-02-0 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1485544-0.05g |
3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid |
2171904-02-0 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1485544-1.0g |
3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid |
2171904-02-0 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1485544-0.5g |
3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid |
2171904-02-0 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1485544-5.0g |
3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid |
2171904-02-0 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1485544-500mg |
3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid |
2171904-02-0 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1485544-2.5g |
3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid |
2171904-02-0 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1485544-10.0g |
3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid |
2171904-02-0 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1485544-100mg |
3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid |
2171904-02-0 | 100mg |
$2963.0 | 2023-09-28 |
3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid Related Literature
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Additional information on 3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid
3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid: A Comprehensive Overview
3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid, also known by its CAS number 2171904-02-0, is a complex organic compound with significant applications in the field of medicinal chemistry and peptide synthesis. This compound is notable for its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclohexane ring, and an acetamide functionality. The presence of these functional groups makes it a valuable intermediate in the synthesis of bioactive molecules and peptide-based drugs.
The structure of this compound is characterized by a cyclohexane ring substituted with an Fmoc-amino methyl group. The Fmoc group, which is a well-known protecting group in peptide synthesis, plays a crucial role in controlling the reactivity of the amino group during the synthesis process. This compound also features an acetamide group attached to a butanoic acid backbone, which contributes to its solubility and bioavailability properties. The combination of these structural elements makes this compound highly versatile in various chemical reactions and biological applications.
Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of bioactive peptides and small molecule inhibitors. For instance, researchers have utilized its unique structure to develop novel peptide-based drugs targeting various therapeutic areas, including cancer, inflammation, and infectious diseases. The use of the Fmoc group in its structure has been particularly advantageous in enabling precise control over peptide synthesis, ensuring high yields and purity of the final product.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic acyl substitution and coupling reactions. The key steps include the activation of the Fmoc group under specific conditions to facilitate its attachment to the cyclohexane ring. Subsequent steps involve the introduction of the acetamide and butanoic acid functionalities through carefully optimized reaction conditions. The overall synthesis strategy has been refined over time to improve efficiency and scalability, making it suitable for both academic research and industrial production.
The biological activity of this compound has been extensively studied in recent years. In vitro assays have demonstrated its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. For example, studies have shown that derivatives of this compound can inhibit the activity of certain kinases, making them promising candidates for anticancer drug development. Additionally, its role as a precursor in peptide synthesis has enabled researchers to explore its potential in designing novel vaccines and immunotherapeutic agents.
The application of this compound extends beyond traditional pharmaceuticals. It has also found use in the development of diagnostic agents and imaging probes due to its compatibility with various labeling techniques. Researchers have exploited its structural features to create fluorescently labeled analogs that can be used for tracking molecular interactions in live cells. These applications underscore the versatility of this compound in addressing diverse challenges in modern medicine.
In conclusion, 3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid is a highly valuable compound with wide-ranging applications in medicinal chemistry and peptide synthesis. Its unique structure, incorporating functional groups like Fmoc and acetamide, makes it an essential building block for designing bioactive molecules. With ongoing advancements in synthetic methodologies and biological research, this compound continues to play a pivotal role in driving innovation across various therapeutic areas.
2171904-02-0 (3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid) Related Products
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)



